1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol
Description
Contextualization of Fluorinated Diols within the Landscape of Per- and Polyfluoroalkyl Substances (PFAS) Research
Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals characterized by the presence of a partially or fully fluorinated carbon chain. nih.govepa.gov This structural feature, particularly the high strength of the carbon-fluorine bond, imparts exceptional stability and unique surface-active properties to these compounds. nih.gov As a result, PFAS have been widely used in a vast array of industrial and consumer applications, including non-stick coatings, water- and stain-resistant textiles, and firefighting foams. epa.gov
Fluorinated diols, such as 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol, fall under the broad umbrella of PFAS. They are distinguished by the presence of two hydroxyl (-OH) groups, which provide reactive sites for polymerization and other chemical modifications. exfluor.com This dual nature—a stable, non-polar fluorinated tail and a reactive, polar diol head—makes them valuable intermediates in the synthesis of specialized polymers like fluorinated polyurethanes. idtechex.com
The classification of PFAS is often based on chain length, with longer-chain compounds like those with seven or more perfluorinated carbons being of particular interest to researchers and regulatory bodies due to their persistence and potential for bioaccumulation. epa.gov this compound, with its eight-carbon fluorinated chain, fits into this long-chain category. Research into such compounds is driven by the need to understand their behavior in various systems and to harness their unique properties for the development of high-performance materials.
Academic Significance of Fluorine Incorporation in Organic Synthesis and Materials Science
The incorporation of fluorine into organic molecules is a cornerstone of modern materials science and medicinal chemistry, a strategy that often leads to compounds with enhanced and often unique properties. The academic significance of this approach stems from the fundamental characteristics of the fluorine atom and the carbon-fluorine bond. Fluorine is the most electronegative element, and its small size allows for the substitution of hydrogen without significant steric hindrance.
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. nih.gov This stability is a key reason for their use in creating durable materials that can withstand harsh environments. nih.gov Furthermore, the presence of multiple fluorine atoms on a carbon chain creates a non-polar, low-energy surface that is both hydrophobic (water-repellent) and oleophobic (oil-repellent). mdpi.com
In the realm of materials science, these properties are exploited to create a wide range of functional materials:
Fluoropolymers: These materials exhibit excellent chemical resistance, thermal stability, and low coefficients of friction. nih.gov
Coatings: Fluorinated diols are used to synthesize coatings with enhanced durability, weather resistance, and non-stick properties. exfluor.com
Surface Modification: The introduction of fluorinated compounds can be used to modify the surface properties of various materials, imparting hydrophobicity and chemical inertness. mdpi.comnih.gov
The ability to precisely tailor the properties of organic molecules by incorporating fluorine continues to be a vibrant area of academic and industrial research, leading to the development of new materials for advanced applications.
Overview of Research Directions for this compound and Related Fluorinated Diols
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research directions based on studies of analogous long-chain fluorinated diols. These research avenues primarily focus on leveraging its unique combination of a long fluorinated segment and a reactive diol functionality.
Key Research Areas:
Synthesis of Novel Fluorinated Polymers: A primary application for fluorinated diols is in the synthesis of specialty polymers, particularly polyurethanes and polyesters. The incorporation of the long perfluoroalkyl chain of this compound into a polymer backbone is expected to impart a high degree of hydrophobicity, chemical resistance, and thermal stability to the resulting material. Research in this area would involve exploring polymerization conditions, characterizing the properties of the resulting fluorinated polymers, and evaluating their performance in applications such as high-performance coatings, sealants, and membranes.
Surface Modification and Functional Coatings: The low surface energy associated with fluorinated chains makes these compounds excellent candidates for creating functional surfaces. Research could focus on the development of self-assembled monolayers or thin films of this compound on various substrates. The diol group can be used to chemically anchor the molecule to a surface, while the perfluorinated tail would create a highly hydrophobic and oleophobic interface. Such coatings could find applications in anti-fouling surfaces, low-friction coatings, and moisture-repellent treatments for electronics and textiles. mdpi.comnih.gov
Development of Advanced Materials: The unique properties of long-chain fluorinated diols can be harnessed to create advanced materials with tailored functionalities. For instance, they can be used as building blocks for liquid crystals, with the rigid fluorinated segment contributing to the formation of ordered phases. Additionally, their incorporation into block copolymers could lead to the formation of nanostructured materials with interesting morphologies and properties.
Interactive Data Table: Properties of this compound and a Related Compound
| Property | This compound | 1H,1H,2H,3H,3H-Perfluorononane-1,2-diol |
| CAS Number | 94159-84-9 | 107650-06-6 |
| Molecular Formula | C11H7F17O2 | C9H7F13O2 |
| Appearance | Solid or liquid | Data not available |
| Purity | 97% | Data not available |
| Application | Pharma, Industry, Agricultural | Data not available |
| Storage | In sealed air-resistant place | Data not available |
Note: Data for this compound is based on supplier information. lookchem.com Data for the related compound is provided for comparative purposes.
Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F17O2/c12-4(13,1-3(30)2-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3,29-30H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRIOEGIXRPCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881157 | |
| Record name | 1-(Perfluorofluorooctyl)propane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94159-84-9 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,2-undecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94159-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Perfluorofluorooctyl)propane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 1h,1h,2h,3h,3h Perfluoroundecan 1,2 Diol and Analogues
Strategic Incorporation of Fluorinated Diols into Polymer Architectures
Fluorinated diols are crucial components in the synthesis of high-performance polymers, most notably polyurethanes. Their integration into the polymer backbone can significantly enhance the material's properties.
Role of 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol as a Functionalized Chain Extender in Polyurethane Synthesis
In polyurethane (PU) synthesis, diols with low molecular weights act as chain extenders, reacting with diisocyanates to form the hard segments of the polymer. acs.orgmdpi.com These hard segments are responsible for the physical crosslinking within the polymer matrix, which in turn governs the material's mechanical properties. acs.org The incorporation of fluorinated diols, such as analogues of this compound, as chain extenders is a key strategy for developing fluorinated polyurethanes (FPUs). nih.govnih.gov
While specific studies on this compound are not extensively documented in publicly available literature, the behavior of analogous long-segment fluorinated diols like 1H,1H,10H,10H-perfluor-1,10-decanediol (PFD) provides significant insights. nih.govresearchgate.net When used as a chain extender, PFD reacts with diisocyanates such as 4,4'-diphenylmethane diisocyanate (MDI) to form the hard segments in the polyurethane structure. nih.govresearchgate.net This imparts enhanced thermal stability, rigidity, and hydrophobicity to the resulting FPU. nih.govnih.gov The presence of the fluorinated chain leads to a microphase separation between the fluorinated hard segments and the non-fluorinated soft segments (typically a polyol like polycaprolactone (B3415563) diol), which is crucial for the final properties of the material. mdpi.comnih.gov
The general structure of a polyurethane is formed through the stepwise polymerization of a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). nih.gov The properties of the resulting polymer can be finely tuned by varying the composition and ratio of these components. acs.org
Optimization of Reaction Conditions for Polymerization with Fluorinated Diol Chain Extenders
The successful synthesis of FPUs using fluorinated diol chain extenders requires careful optimization of reaction conditions. The process typically involves a two-step approach. nih.govnih.gov First, a prepolymer is formed by reacting a polyol with an excess of diisocyanate. nih.govnih.gov In the second step, the fluorinated diol chain extender is added to the prepolymer solution. nih.gov
Key parameters that are often optimized include the reaction temperature, the type of solvent, and the use of a catalyst. For instance, in the synthesis of FPUs with PFD as a chain extender, the reaction is often carried out in a solvent like dimethylacetamide (DMAc) at elevated temperatures, typically around 80°C. nih.gov A catalyst, such as dibutyltin (B87310) dilaurate, is commonly used to facilitate the reaction between the isocyanate and hydroxyl groups. nih.gov The stoichiometry of the reactants, particularly the NCO/OH ratio, is a critical factor that is carefully controlled throughout the polymerization process to achieve the desired molecular weight and polymer properties. acs.orgnih.gov
The choice between a one-shot or a two-stage polymerization process can also influence the final polymer structure. A two-stage process generally allows for better control over the distribution of the hard segments within the polymer matrix. nih.govmdpi.com
General Synthetic Approaches to Fluorinated Alcohols and Diols
Superacid-Catalyzed Carbonylation Reactions of Polyfluorinated Diols and Mono-Hydroxy Derivatives
Superacid-catalyzed reactions offer a powerful tool for the functionalization of fluorinated compounds. nih.govrushim.ru Research has shown that polyfluorinated alcohols and diols can undergo carbonylation in the presence of a superacid, such as a mixture of trifluoromethanesulfonic acid (TfOH) and antimony pentafluoride (SbF5) or fluorosulfonic acid (FSO3H) and SbF5. nih.gov This reaction involves the addition of carbon monoxide to the alcohol, leading to the formation of carboxylic acids or lactones. nih.gov While this method primarily focuses on converting hydroxyl groups to carboxylic acid functionalities, it demonstrates the utility of superacids in manipulating fluorinated substrates, which could be a potential, albeit indirect, pathway in a multi-step synthesis of complex fluorinated diols.
Exploration of Transformations from Pentafluoro-gem-diols as Precursors to Fluorinated Building Blocks
Pentafluoro-gem-diols have emerged as versatile precursors for the synthesis of various fluorinated molecules. nih.govacs.org These compounds can generate difluoroenolates in situ under mild conditions, which can then react with a range of electrophiles. nih.gov This reactivity provides a pathway to construct more complex fluorinated structures. For instance, pentafluoro-gem-diols can be used to synthesize α,α-difluoro-β-amino ketones. acs.org Furthermore, in the presence of alcohols, pentafluoro-gem-diols can form transient hemiketals, which can be trapped to create new fluorinated scaffolds. uni-muenchen.de While not a direct route to this compound, the chemistry of pentafluoro-gem-diols represents a strategic approach to building complex molecules containing fluorine.
The general approach for synthesizing pentafluoro-gem-diols involves the trifluoroacetylation of a ketone followed by difluorination. nih.gov
Methods for the Preparation of Differentiated trans-1,2-Diol Derivatives with Stereochemical Control
Achieving stereochemical control in the synthesis of diols is a significant challenge, particularly for fluorinated compounds. One established method for the enantioselective synthesis of trans-1,2-diols involves a two-step sequence starting from a silyl (B83357) enol ether. acs.org This sequence typically involves an asymmetric epoxidation, such as the Shi epoxidation, followed by a regio- and stereoselective reduction of the resulting epoxide. acs.org For example, reduction with borane-THF can yield trans-diol monosilyl ethers with high enantiomeric excess. acs.org This methodology has been shown to be effective for a range of cyclic and acyclic substrates. acs.org
Design and Synthesis of Novel Fluorinated Organic Scaffolds from Diol Precursors
The distinct physicochemical properties conferred by fluorine atoms make fluorinated organic compounds highly valuable in materials science, medicinal chemistry, and industrial applications. core.ac.uk Fluorinated diols, particularly those with a perfluoroalkyl chain such as this compound, are versatile building blocks or "scaffolds" for creating more complex molecules. The presence of two reactive hydroxyl (-OH) groups allows for a wide range of chemical transformations, enabling the introduction of the perfluoroalkyl moiety into diverse molecular architectures.
One of the most significant applications of these diol precursors is in the synthesis of advanced polymers. researchgate.net The diol can react with diisocyanates to form fluorinated polyurethanes (FPUs). mdpi.com These polymers often exhibit a combination of desirable properties, including high thermal stability, excellent chemical resistance, and low surface energy, which are superior to their non-fluorinated counterparts. researchgate.netmdpi.com For example, FPUs synthesized from fluorinated diols and various diisocyanates have shown performance capabilities over a wide temperature range, with glass transition temperatures as low as -139 °C and thermal decomposition starting at temperatures between 247–330 °C. mdpi.com Similarly, these diols can be used to create fluorinated polyesters and polyethers, with research demonstrating the synthesis of linear perfluoropolyalkylethers (PFPEs) from simple glycols and tetrafluoroethylene. researchgate.net
The amphiphilic nature of this compound, featuring a hydrophilic diol head and a hydrophobic/lipophobic fluorinated tail, makes it an effective precursor for surfactants and emulsifiers. These compounds are crucial for applications requiring the reduction of surface tension, such as in specialized coatings and emulsion polymerization. The synthesis of such surfactants is an area of ongoing research, driven by the need for environmentally acceptable alternatives to long-chain perfluorinated compounds. 20.210.105
Furthermore, the diol functionality serves as a gateway to novel fluorinated heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and incorporating a perfluoroalkyl chain can enhance a molecule's metabolic stability and binding affinity. nih.gov The diol's hydroxyl groups can be chemically modified, for instance, by converting them into epoxides. These epoxides are highly reactive intermediates that can undergo ring-opening reactions with various nucleophiles to generate a diverse library of fluorinated molecules, including amino alcohols and other functionalized structures. e-bookshelf.de This strategy opens pathways to new classes of fluorinated compounds that were previously difficult to access. e-bookshelf.de
The synthesis of various scaffolds from diol precursors is an active field of research, with different reaction pathways leading to a range of functional molecules.
Interactive Table: Examples of Scaffolds from Diol Precursors
| Precursor Type | Reagent | Scaffold Class | Resulting Product Example | Potential Application |
| Fluorinated Diol | Diisocyanate | Polyurethane | Fluorinated Polyurethane (FPU) | High-performance coatings, sealants |
| Fluorinated Diol | Tetrafluoroethylene | Polyether | Perfluoropolyalkylether (PFPE) researchgate.net | Advanced lubricants, hydraulic fluids |
| Fluorinated Diol | Epichlorohydrin | Diglycidyl Ether | Fluorinated Epoxy Resin | Chemical-resistant composites |
| Fluorinated Diol | Acrylate derivatives | Acrylate Monomer | Fluorinated Acrylate | Low surface energy polymers |
This table is based on established reaction pathways for diols in organic synthesis.
Advanced Material Applications and Performance Modulation by 1h,1h,2h,3h,3h Perfluoroundecan 1,2 Diol Integration
Influence of Fluorinated Diols on Polymer Surface Properties
The introduction of fluorinated diols into polymer systems has a profound impact on their surface characteristics. The low surface energy of the fluorinated segments is the primary driver for this change.
This surface segregation of the fluorinated moieties has been confirmed by various surface-sensitive analytical techniques. For example, in studies on polyurethanes containing fluorinated side groups, scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) have revealed a higher concentration of fluorine on the surface compared to the bulk of the material. dntb.gov.ua This enrichment is a key factor in achieving significant modifications in surface properties with only a small amount of the fluorinated additive.
The enrichment of the polymer surface with fluorinated side chains directly influences its wettability. The presence of the low-energy C-F bonds at the surface leads to a significant increase in the hydrophobicity of the material. nih.gov This is typically quantified by measuring the water contact angle; a higher contact angle indicates a more hydrophobic surface.
Research on fluorinated polyurethanes has demonstrated that the incorporation of fluorinated diols as chain extenders can substantially increase the water contact angle. For instance, in a study on novel fluorinated polyurethanes, the water contact angle was observed to increase from 81° for an unmodified polyurethane to over 120° as the content of a fluorinated gemini (B1671429) diol was increased. dntb.gov.ua Similarly, other studies have reported water contact angles for fluorinated polyurethanes reaching between 100° and 117°, indicating favorable hydrophobic properties. nih.govmdpi.com This enhanced hydrophobicity is a direct consequence of the fluorinated side chains orienting themselves at the surface, thereby reducing the surface's willingness to interact with water.
The table below summarizes the effect of incorporating a fluorinated diol on the water contact angle of a polyurethane film, based on findings for structurally similar fluorinated diols.
Table 1: Water Contact Angle of Polyurethane Films with and without Fluorinated Diol
| Material | Fluorinated Diol Content | Water Contact Angle (°) |
|---|---|---|
| Unmodified Polyurethane | 0% | 81 dntb.gov.ua |
| Fluorinated Polyurethane | Increased Content | >120 dntb.gov.ua |
| Fluorinated Polyurethane | Not Specified | 100-117 nih.govmdpi.com |
Mechanical Properties of Functionalized Polymers Derived from Fluorinated Diols
The inclusion of fluorinated diols can also modulate the mechanical properties of polymers. The long, flexible fluorinated side chains can influence the microphase separation and morphology of block copolymers like polyurethanes, which in turn affects their mechanical performance. nih.gov
In a study on novel biodegradable long-segment fluorine-containing polyurethanes, a structurally similar diol, 1H,1H,10H,10H-perfluoro-1,10-decanediol (PFD), was used as a chain extender. The results showed that increasing the content of the fluorinated diol led to an increase in tensile strength and Young's modulus. This was attributed to the increased rigidity of the polymer films and the formation of hydrogen bonds between the urethane (B1682113) groups and the fluorinated segments, which restricted segmental motion. nih.gov
The mechanical properties of these polyurethanes with varying PFD content are detailed in the interactive table below.
Table 2: Mechanical Properties of Fluorinated Polyurethanes with Varying Fluorinated Diol Content
| Sample ID | PFD Content (mol%) | Maximum Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
|---|---|---|---|---|
| PFD/PU-01 | Low | 8.23 nih.gov | 1630 nih.gov | 0.5 nih.gov |
| PFD/PU-02 | Medium | 16.34 nih.gov | 1434 nih.gov | 1.4 nih.gov |
| PFD/PU-03 | High | 21.55 nih.gov | 1156 nih.gov | 2.1 nih.gov |
These findings suggest that the incorporation of 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol into polyurethane systems could similarly be used to enhance their mechanical strength.
Development of Tailor-Made Material Systems Incorporating Perfluorinated Diol Units
The versatility of fluorinated diols like this compound allows for the development of tailor-made material systems with specific performance characteristics. By carefully selecting the co-monomers and the concentration of the fluorinated diol, it is possible to fine-tune the surface properties, mechanical behavior, and thermal stability of the resulting polymers. nih.govmdpi.com
For example, the synthesis of fluorinated polyurethanes can be achieved through a one-step bulk polymerization process, offering a straightforward route to these high-performance materials. mdpi.com The ability of the fluorinated chains to migrate to the surface means that even a small amount of the expensive fluorinated monomer can lead to significant changes in surface properties, making this an economically viable approach for creating materials with low surface energy. mdpi.com
Furthermore, the introduction of these fluorinated diols can lead to materials with a wide operational temperature range. Studies on fluorinated polyurethanes have shown glass transition temperatures as low as -139°C and decomposition onset temperatures between 247°C and 330°C, indicating their suitability for applications under extreme conditions. nih.govmdpi.com The combination of high hydrophobicity, good mechanical properties, and excellent thermal stability makes polymers derived from fluorinated diols promising candidates for advanced coatings, sealants, and biomedical devices.
Environmental Fate and Biotransformation Pathways of Per and Polyfluorinated Diols
Mechanisms of Abiotic Transformation for Fluorinated Diols
Abiotic transformation processes, including hydrolysis and phototransformation, play a crucial role in the environmental degradation of many organic compounds. However, the high-energy carbon-fluorine bond in perfluorinated compounds presents a significant barrier to these degradation mechanisms.
Hydrolytic Degradation Pathways of Fluorinated Ketone Hydrates (Gem-Diols) and Analogues
The hydrolysis of fluorinated compounds is a complex process influenced by the molecular structure and the surrounding environmental conditions. For instance, the hydrolysis of fluoroalkyl-containing β-aminovinyl ketones is dependent on the pH of the medium. In acidic to neutral conditions, these compounds hydrolyze to form the corresponding amines and β-diketones. researchgate.net However, under alkaline conditions, the β-diketones can undergo further cleavage to produce fluorinated acids and methyl ketones. researchgate.net The rate of hydrolysis in an acidic medium can vary significantly based on the nature of the substituents. researchgate.net
Fluorinated ketone hydrates, also known as gem-diols, are a class of compounds that are structurally related to fluorinated diols. Research into the synthetic utility of pentafluoro-gem-diols has revealed their role as precursors to various valuable fluorinated molecules. olemiss.edu While not directly a degradation pathway, the transformation of these gem-diols into other fluorinated substances highlights their reactivity and potential to undergo chemical changes in the environment. olemiss.edu For example, transient pentafluorohemiketals can form when alcohols are used as solvents with pentafluoro-gem-diols. olemiss.edu
The stability of fluorinated compounds to hydrolysis is a key factor in their environmental persistence. Studies on polymeric fluorotelomer acrylates (FTAcrs) suggest they are hydrolyzed very slowly, with estimated half-lives in soil and natural waters spanning centuries to millennia. researchgate.net This high resistance to hydrolysis is a common characteristic of many perfluorinated substances.
Biotransformation and Biodegradation of Organofluorine Compounds
The strong carbon-fluorine bond makes organofluorine compounds, including perfluorinated diols, generally resistant to microbial degradation. nih.gov However, research is increasingly showing that biotransformation of these "forever chemicals" is possible, albeit often slow and incomplete.
Microbial Metabolism and Defluorination Processes of Perfluorinated Substances, including Diol Analogues
While the microbial degradation of heavily fluorinated compounds is considered a rare phenomenon, scientific literature details the biodegradation of multiple fluorinated chemicals. nih.gov The process often involves microorganisms that can catalyze the defluorination of PFAS. nih.gov For example, a strain of Delftia acidovorans has been identified with potential biodegradation activity toward PFAS and other organofluorine compounds. nih.gov This bacterium contains dehalogenase enzymes that can cleave the carbon-fluorine bond. nih.gov
The biotransformation of fluorotelomer alcohols (FTOHs), which are analogous in structure to fluorinated diols, has been studied more extensively. For example, 8:2 FTOH can be biotransformed through multiple oxidation steps to form perfluoroalkyl carboxylic acids (PFCAs) like PFOA. nih.gov This process has been observed across various species, including rainbow trout, rats, and chickens. nih.gov The rate and pathways of biotransformation can vary depending on the specific compound and the microbial community present. For instance, the biotransformation of 6:2 fluorotelomer sulfonate (FTS) by activated sludge from wastewater treatment plants was found to be slower than that of 6:2 FTOH. nih.gov
The table below summarizes some of the microbial genera that have been identified to biotransform fluorinated compounds under aerobic conditions.
| Microbial Genera Identified in PFAS Biotransformation |
| Pseudomonas |
| Acidovorax |
| Brevundimonas |
| Comamonas |
| Hydrogenophaga |
| Variovorax |
| Sphingobacterium |
| Stenotrophomonas |
| Xanthomonas |
| Rhodococcus |
| Gordonia |
| Microbacterium |
| Mycobacterium |
| Bacillus |
| Paenibacillus |
| Corynebacterium |
| Arthrobacter |
| Nocardioides |
| Streptomyces |
Source: Adapted from relevant research literature. nih.gov
Persistence and Bioaccumulation Potential of Per- and Polyfluorinated Diols in Environmental Systems
The persistence of PFAS is a defining characteristic, leading to their description as "forever chemicals". youtube.com This persistence is due to the strength of the carbon-fluorine bond, which makes them resistant to degradation. youtube.com As a result, these compounds can remain in the environment for extended periods.
The bioaccumulation of PFAS in living organisms is another significant concern. Compounds like perfluorooctane (B1214571) sulfonate (PFOS) and PFOA have been detected in the tissues of fish, birds, and marine mammals globally. nih.gov The bioaccumulation potential can vary between different PFAS and species. For instance, long-chain PFCAs have been found to have high bioconcentration factors. researchgate.net
Fluorotelomer alcohols and their transformation products, including fluorinated diols, can also be taken up by organisms. For example, studies on the aerobic biotransformation of fluorotelomer thioether amido sulfonate (FtTAoS) in microcosms showed the formation of various transformation products, including PFCAs, which can persist in the environment. berkeley.edu
The table below presents a summary of the persistence and bioaccumulation potential of some per- and polyfluorinated compounds.
| Compound Class/Example | Persistence in the Environment | Bioaccumulation Potential |
| PFCAs (e.g., PFOA) | High; long photochemical half-life. researchgate.net | Readily absorbed and binds to proteins in the liver and plasma. 20.210.105 Long biological half-life in humans. 20.210.105 |
| PFSAs (e.g., PFOS) | Extremely recalcitrant to degradation. researchgate.net | High bioaccumulation in aquatic food webs. nih.gov Detected in the blood of the general population and wildlife worldwide. nih.gov |
| FTOHs | Atmospheric half-life of ~20 days, allowing for long-range transport. 20.210.105 Degrades to persistent PFCAs. 20.210.105 | Can be taken up by organisms and biotransformed into more persistent and bioaccumulative PFCAs. nih.gov |
| Fluorinated Diols | Expected to be persistent, similar to other polyfluorinated compounds. | Data on the specific bioaccumulation potential of 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol is limited, but its structure suggests a potential for bioaccumulation and biotransformation to other PFAS. |
Environmental Release and Distribution Modeling for Fluorinated Substances
The widespread presence of PFAS in the environment, including in remote locations, suggests that long-range transport is a key distribution mechanism. 20.210.105nih.gov For volatile compounds like FTOHs, atmospheric transport followed by degradation to more persistent PFCAs is considered a major pathway for their global distribution. 20.210.105
Models of environmental fate and transport are used to predict how these substances move through different environmental compartments, such as air, water, and soil. These models consider the physicochemical properties of the compounds, as well as environmental factors.
The release of fluorinated substances into the environment can occur at various stages of their lifecycle, from manufacturing and use in industrial and consumer products to their disposal. 20.210.105 For example, fluorotelomer-based products used in coatings for carpets, textiles, and paper can directly release FTOHs into the environment. 20.210.105
Understanding the environmental release and distribution of fluorinated diols and their precursors is essential for assessing their potential environmental impact and developing effective management strategies.
Computational Chemistry and Modeling Approaches for Understanding Fluorinated Diol Behavior
Application of Computational Models in Predicting Environmental and Biological Effects of Perfluorinated Compounds
Computational models are crucial for bridging data gaps in the environmental and biological assessment of the vast number of perfluorinated compounds. mdpi.com Methods like Quantitative Structure-Property Relationship (QSPR) models are used to predict the physicochemical properties and environmental partitioning of PFAS. mdpi.com For instance, QSPR models have been successfully developed to estimate air-water interfacial adsorption coefficients for a wide range of PFAS structures by using molecular descriptors like molar volume. mdpi.com
Physically-based models, such as COSMOtherm, can also produce reliable predictions of properties for PFAS, which can then be used to develop simpler, more accessible predictive tools. mdpi.com For understanding biological effects, models are used to predict how PFAS mixtures might interact with biological targets like the peroxisome proliferator-activated receptor alpha (hPPARα), a key regulator of lipid metabolism. nih.gov Such models help in assessing the combined effects of different PFAS that are often found together in the environment. nih.gov The integration of various computational methods, from molecular dynamics to macroscale transport models, provides a comprehensive roadmap for predicting the complex behavior of PFAS in environmental systems like porous media. acs.org
Table 1: Application of Computational Models for PFAS Assessment
| Model Type | Application | Example from Research | Relevance to Fluorinated Diols |
|---|---|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Predicting physicochemical properties and environmental partitioning. mdpi.com | Prediction of air-water interfacial adsorption coefficients (Kaw) using molar volume as a descriptor for diverse PFAS structures. mdpi.com | Could be used to estimate properties like water solubility and soil adsorption for 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol, predicting its mobility in the environment. |
| Physiologically Based Pharmacokinetic (PBPK) | Simulating the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.govresearchgate.net | Development of PBPK models for PFOS, PFOA, and PFHxS to describe their disposition in humans and assist in risk assessment. nih.govhealth.gov.au | A PBPK model could predict the distribution and potential accumulation of the diol or its metabolites in various tissues, informing its toxicokinetic profile. |
| Molecular Dynamics (MD) | Simulating the physical movements of atoms and molecules to understand interactions at interfaces. nih.gov | Studying the adsorption, destruction, and bioaccumulation of PFAS by simulating their interactions with surfaces and biological macromolecules. nih.gov | MD simulations could reveal how the diol's hydroxyl and fluorinated components interact with cell membranes or soil organic matter. |
| Density Functional Theory (DFT) | Investigating electronic structure to understand reaction mechanisms and energetics. nih.gov | Calculating bond dissociation energies to determine the most likely pathways for the thermal decomposition of PFCAs. nih.govnsf.gov | DFT can be applied to assess the stability of the C-C, C-F, and C-O bonds in the diol, predicting its degradation pathways. |
Quantum Chemical Investigations of Reaction Mechanisms and Energetics for Fluorinated Organic Molecules
Quantum chemical methods are fundamental to understanding the intrinsic properties of fluorinated molecules, including their stability and reactivity. mdpi.comemerginginvestigators.org These ab initio calculations provide detailed electronic-level insights that are difficult to obtain experimentally. mdpi.com The high electronegativity and small size of fluorine atoms create strong carbon-fluorine (C-F) bonds, which are responsible for the remarkable thermal and chemical stability of these compounds. mdpi.comscripps.edu Quantum chemistry allows for the precise calculation of bond energies and the exploration of potential energy surfaces for various reactions, such as decomposition or atmospheric transformation. nih.govrsc.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the thermal decomposition mechanisms of PFAS. nih.govacs.org Studies on perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl ether carboxylic acids (PFECAs) have used DFT to calculate bond dissociation energies (BDEs) for C-C, C-F, and C-O bonds. nih.gov These calculations help identify the weakest bonds and thus the most likely initial steps in thermal degradation. nih.govacs.org
For PFCAs, research indicates that thermal decomposition can be initiated by the cleavage of the C-C bond between the alpha- and beta-carbons of the perfluorinated chain or through the elimination of HF from the carboxylic acid head group to form an intermediate α-lactone. nih.govnsf.govrsc.org This lactone can then degrade further, shortening the carbon chain. rsc.org For ether-containing structures, the C-O ether bond near the carboxyl group is also a potential cleavage site. nih.gov These mechanistic insights are critical for developing effective thermal remediation technologies for PFAS-contaminated materials. rsc.orgresearchgate.net
Homolytic bond cleavage, where a covalent bond breaks and each fragment retains one of the originally bonded electrons to form radicals, is a key process in the degradation of fluorinated compounds. nsf.govyoutube.com Computational studies, particularly using DFT, have been employed to calculate the bond dissociation energies (BDEs) for various bonds within perfluorinated carbon chains. nsf.gov
Research on linear PFCAs shows that C-C bonds in the fluorinated backbone have BDEs in the range of 75-90 kcal/mol, and their homolytic cleavage is a favored initial pathway at high temperatures. nsf.gov The resulting carbon-centered radicals can undergo subsequent reactions like β-scissions, which have lower activation energies (≈ 30-40 kcal/mol) and lead to the shortening of the radical chain and the formation of perfluoroalkenes. nsf.gov Understanding these fundamental cleavage processes is essential for predicting the transformation products of complex fluorinated molecules like this compound under various environmental or treatment conditions.
Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for Representative Fluorinated Compounds
| Compound Type | Bond Type | Calculated BDE (kcal/mol) | Significance |
|---|---|---|---|
| Perfluoroalkyl Carboxylic Acids (PFCAs) | α-C−β-C | ~75-90 nsf.gov | Favored site for initial homolytic cleavage in the fluorinated chain during thermal degradation. nsf.gov |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | α-C−COOH | Variable, generally higher than C-C backbone | Cleavage leads to decarboxylation, a known degradation pathway for some PFAS. nih.gov |
| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | C−O (ether) | ~70.8 for HFPO-DA nih.govacs.org | The ether linkage provides an alternative, relatively weak point for decomposition compared to C-C or C-F bonds. nih.gov |
| General Fluorocarbons | C−F | ~107 scripps.edu | The high strength of the C-F bond is responsible for the exceptional thermal and chemical stability of PFAS. mdpi.comscripps.edu |
Pharmacokinetic Modeling for Per- and Polyfluoroalkyl Substances, including Potential Metabolites of Fluorinated Diols
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the fate of chemicals in the body, providing insights into their absorption, distribution, metabolism, and excretion. nih.govresearchgate.net PBPK models have been developed for several key PFAS, including PFOA, PFOS, and PFHxS, to understand their long half-lives in humans and to support risk assessments by estimating internal dose metrics. nih.govresearchgate.nethealth.gov.au These models often incorporate processes like renal reabsorption, which contributes to the prolonged retention of these substances in the body. researchgate.net
For a compound like this compound, a PBPK model could be developed to predict its behavior. The presence of hydroxyl groups suggests it may be more amenable to metabolism (e.g., via glucuronidation or sulfation) than fully fluorinated compounds. A PBPK model could be parameterized to explore the impact of such metabolic pathways on the diol's half-life and tissue distribution. It would also be essential for predicting the formation and subsequent kinetics of any potential metabolites, which may have their own toxicological profiles. Machine learning approaches are also being explored to estimate toxicokinetic parameters like half-lives for a wider range of PFAS, which could be applied to novel structures like fluorinated diols. epa.gov
Computational Toxicology Research on Fluorinated Chemical Structures
Computational toxicology leverages computer-based methods to predict the toxicity of chemicals and elucidate their mechanisms of action, thereby reducing reliance on traditional animal testing. fedcenter.govyoutube.com For fluorinated substances, these approaches are critical for screening the thousands of existing PFAS for potential hazards. fedcenter.gov This involves using computational filters and virtual screening to identify potentially toxic compounds early in any development process and to prioritize them for further testing. nih.gov
Databases like the Comparative Toxicogenomics Database (CTD) are used to identify potential genetic and protein-level links between PFAS exposure and adverse health outcomes. nih.gov For example, computational analysis has been used to investigate the mechanisms underlying the association between PFAS exposure and sleep disturbances by identifying mediating proteins. nih.gov For a novel structure like this compound, computational toxicology tools could be used to predict its potential to interact with key biological receptors, disrupt metabolic pathways, or bind to transport proteins, providing an initial assessment of its toxicological potential. nih.govmdpi.com
Analytical Methodologies for Comprehensive Characterization of 1h,1h,2h,3h,3h Perfluoroundecan 1,2 Diol and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the structural features of 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms. For a complex molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. In this compound, each carbon atom in the alkyl and perfluoroalkyl chain will have a unique chemical shift. The carbons bonded to the hydroxyl groups will be significantly deshielded. A significant challenge in the ¹³C NMR of fluorinated compounds is the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which can complicate the spectra by splitting the carbon signals into multiplets acdlabs.commagritek.com. Specialized techniques, such as broadband ¹H and ¹⁹F decoupling, may be required to simplify the spectra and accurately assign the carbon resonances acdlabs.comjeolusa.com.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the resolution of individual fluorine environments nih.gov. In the perfluoroalkyl chain of the title compound, each -CF2- group and the terminal -CF3 group would produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns provide valuable information about the structure and purity of the fluorinated tail.
Table 1: Predicted NMR Data for this compound (Note: The following data is predictive and based on general principles and data for analogous compounds, as specific experimental data for the target compound is not publicly available.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 3.5 - 4.5 | Multiplet | -CH(OH)-CH2(OH) |
| 2.0 - 2.5 | Multiplet | -CH2-CF2- | |
| 2.5 - 4.0 (variable) | Broad Singlet | -OH | |
| ¹³C | 60 - 75 | -C(OH)-C(OH) | |
| 30 - 40 (triplet) | Triplet (due to ²JCF) | -CH2-CF2- | |
| 105 - 125 | Multiplets | Perfluoroalkyl chain (-CF2-)n, -CF3 | |
| ¹⁹F | -80 to -83 | Triplet | -CF3 |
| -115 to -128 | Multiplets | -(CF2)n- |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) and the carbon-fluorine (C-F) bonds. The -OH stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-F bonds of the perfluoroalkyl chain give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ researchgate.net. The presence of C-H stretching vibrations from the alkyl portion of the molecule would be observed around 2850-3000 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound (Note: Wavenumbers are approximate and based on typical values for the respective functional groups.)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 3600 | Broad, Strong | O-H Stretching | Hydroxyl (-OH) |
| 2850 - 3000 | Medium | C-H Stretching | Alkyl (-CH2-, -CH-) |
| 1100 - 1300 | Very Strong | C-F Stretching | Perfluoroalkyl (-CF2-, -CF3) |
| 1000 - 1100 | Medium | C-O Stretching | Alcohol |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed, although it can be weak or absent in some ionization techniques. More commonly, a peak corresponding to the loss of a water molecule [M-H₂O]⁺ from the diol functionality is expected. The fragmentation pattern would be dominated by the cleavage of C-C bonds, leading to the formation of various fluorinated and non-fluorinated fragment ions. The highly stable perfluoroalkyl fragments are often prominent in the mass spectra of such compounds. HRMS would allow for the unambiguous determination of the molecular formula from the exact mass of the molecular ion or a prominent fragment ion.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound. For this compound and its derivatives, both gel permeation chromatography and high-performance liquid chromatography are valuable tools.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. If this compound is used as a monomer to synthesize polymers, such as polyesters or polyurethanes, GPC is the primary method for characterizing the resulting polymers researchgate.netnih.govresearchgate.netmdpi.commdpi.com.
In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the sample can be determined.
High-Performance Liquid Chromatography (HPLC) for Metabolite Detection and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. It is particularly useful for the analysis of non-volatile compounds and can be applied to the detection and separation of metabolites of this compound.
Given the fluorinated nature of the compound, reversed-phase HPLC with a fluorinated stationary phase (e.g., a pentafluorophenyl or a perfluoroalkyl column) could offer enhanced selectivity for the separation of the parent compound from its potential metabolites or isomers researchgate.netchromatographyonline.comnih.govoup.combohrium.com. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using various detectors, such as a UV detector if the metabolites contain a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). LC-MS is particularly powerful for metabolite identification as it provides both retention time and mass spectral data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluorinated Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile fluorinated organic compounds. thermofisher.com For a compound like this compound, which possesses sufficient volatility, GC-MS allows for its separation from complex mixtures and provides structural information through mass spectral fragmentation patterns. nih.gov The method is particularly useful for identifying impurities or degradation products. tandfonline.com
The analysis begins with the injection of the sample into the GC, where it is vaporized. The volatile analytes are then carried by an inert gas through a capillary column. For fluorinated compounds, a semi-polar column, such as one containing 6% cyanopropylphenyl and 94% dimethylpolysiloxane, can provide adequate separation. pfascentral.org The oven temperature is programmed to ramp up gradually, for instance, starting at 50°C and increasing to 250°C, to ensure the separation of compounds based on their boiling points and interactions with the column's stationary phase. nih.gov
Following separation in the GC, the molecules enter the mass spectrometer. Electron Ionization (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to fragment in predictable ways. tandfonline.com The resulting mass spectrum displays a unique fingerprint for the compound, characterized by the mass-to-charge ratio (m/z) of the parent ion and its fragments. For this compound, characteristic fragments would be expected from the cleavage of the carbon-carbon bonds along the alkyl and fluoroalkyl chains. Key fragments often include [CF₂H]⁺ (m/z 51), [C₂F₄]⁺, and other perfluorinated alkyl fragments. tandfonline.com Chemical Ionization (CI) can also be used as a softer ionization technique to better preserve the molecular ion, aiding in the determination of the molecular weight. pfascentral.org
Research on related volatile polyfluorinated alkyl substances (PFASs), such as fluorotelomer alcohols (FTOHs), has established robust GC-MS methodologies that are directly applicable. nih.gov These studies utilize thermal desorption (TD) for sample introduction, especially for air analysis, and report method detection limits in the low nanogram range. nih.gov
Table 1: Illustrative GC-MS Operating Parameters for Analysis of Fluorinated Diols
| Parameter | Condition | Purpose |
| GC System | Thermo Scientific TRACE 1300 or equivalent | Separation of volatile compounds |
| Column | DB-5MS or DB-624 (30 m x 0.25 mm x 0.25 µm) | Provides separation of fluorinated analytes nih.govpfascentral.org |
| Injector Temperature | 250°C | Ensures complete vaporization of the sample |
| Oven Program | Initial 50°C (1 min), ramp to 250°C at 5-10°C/min, hold for 10 min | Separates compounds based on volatility nih.gov |
| Carrier Gas | Helium at 1.0 mL/min | Inert mobile phase |
| MS System | Single Quadrupole (e.g., Thermo Scientific ISQ) | Detection and identification of compounds |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification |
| Ion Source Temp. | 300°C | Maintains analyte in the gas phase nih.gov |
| Scan Range | 50-750 m/z | Detects a wide range of fragment masses nih.gov |
| Solvent Delay | 3 minutes | Protects the MS filament from the solvent front nih.gov |
Surface-Sensitive Analytical Methods for Fluorinated Materials
When this compound is used to modify a surface, for example, to create a low-energy coating, surface-sensitive techniques are essential to characterize the resulting film's composition and properties.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for analyzing the surface of materials, providing information on elemental composition, empirical formula, and chemical state. acs.org For surfaces coated with this compound, XPS can confirm the presence of fluorine and oxygen and provide detailed insight into the carbon-fluorine bonding environment. The analysis is conducted under ultra-high vacuum, where the sample surface is irradiated with a beam of X-rays. The X-rays induce the emission of core-level electrons, and the kinetic energy of these photoelectrons is measured. The binding energy of the emitted electron is characteristic of the element and its chemical environment.
High-resolution scans of the C1s and F1s regions are particularly informative. The C1s spectrum of a surface modified with the diol would be deconvoluted to show multiple peaks corresponding to different chemical states of carbon. These typically include C-C/C-H bonds (approx. 285.0 eV), C-O bonds from the diol group (approx. 286.5 eV), C-CFₓ (approx. 285.5 eV), and the highly shifted peaks for carbon atoms directly bonded to fluorine, such as -CH₂-CF₂- (approx. 291.0 eV). researchgate.netresearchgate.net
The F1s spectrum is also critical. While the chemical shift in the F1s peak for different organofluorine groups is generally small, its presence at a characteristic binding energy of around 688-689 eV confirms the successful grafting of the fluorinated compound onto the surface. researchgate.netthermofisher.com The relative atomic concentrations, calculated from the peak areas and sensitivity factors, can be used to verify the stoichiometry of the surface layer.
Table 2: Typical Binding Energies in XPS Analysis of Fluorinated Surfaces
| Spectral Region | Chemical Group | Typical Binding Energy (eV) | Reference |
| C1s | C-C, C-H | 285.0 | researchgate.net |
| C1s | C-O (hydroxyl) | ~286.5 | acs.org |
| C1s | C-CFₓ | 285.5 | researchgate.net |
| C1s | C-F (semi-ionic) | 287.9 | researchgate.net |
| C1s | CF₂ | 290.3 - 291.2 | researchgate.netresearchgate.net |
| C1s | CF₃ | 292.6 | researchgate.net |
| F1s | C-F | 688.1 - 689.0 | researchgate.net |
| O1s | C-O | ~532.7 | acs.org |
Contact Angle Measurements for Surface Energy and Wettability Characterization
Contact angle goniometry is a fundamental technique for assessing the wettability of a surface. researchgate.net The incorporation of fluorinated moieties, such as the perfluorooctyl chain in this compound, is known to significantly lower the surface energy of a material, leading to hydrophobic (water-repelling) and oleophobic (oil-repelling) properties. nih.gov
The measurement involves dispensing a small, precise droplet of a probe liquid (e.g., deionized water, diiodomethane) onto the surface and measuring the angle formed at the three-phase (solid-liquid-gas) interface. researchgate.netmdpi.com A high contact angle (>90°) with water indicates a hydrophobic surface. Surfaces modified with fluorinated compounds can exhibit water contact angles well over 100°. scielo.br
By measuring the contact angles of several liquids with different known surface tensions (polar and dispersive components), the surface free energy (SFE) of the solid can be calculated using models such as the Owens-Wendt or van Oss-Good methods. nih.gov A reduction in the total SFE, particularly its dispersive component, is a hallmark of fluorinated surfaces, attributable to the low polarizability of the fluorine atom. arxiv.org This characterization is crucial for applications requiring non-stick, anti-fouling, or moisture-resistant coatings.
Table 3: Representative Contact Angle and Surface Free Energy (SFE) Data
| Surface | Probe Liquid | Contact Angle (θ) | Calculated SFE (mJ/m²) |
| Unmodified Glass Slide | Water | ~35° | ~55 |
| Unmodified Glass Slide | Diiodomethane | ~40° | N/A |
| Glass Slide + this compound Coating | Water | ~110° | ~18 |
| Glass Slide + this compound Coating | Diiodomethane | ~90° | N/A |
Note: Data are illustrative, based on typical values for fluorinated coatings. nih.govarxiv.org
Elemental Analysis for Fluorine Content and Stoichiometry
Elemental analysis provides a quantitative determination of the mass percentages of elements in a compound. For a novel or synthesized compound like this compound, this analysis is vital to confirm its empirical and molecular formula and to assess its purity.
Combustion analysis is a standard method for determining carbon, hydrogen, and nitrogen content. For fluorine analysis, a specialized technique such as combustion ion chromatography (CIC) is often employed. nih.gov In this method, the organofluorine compound is combusted in an oxygen-rich atmosphere. numberanalytics.com This process quantitatively converts the organically bound fluorine into hydrogen fluoride (B91410) (HF) gas. numberanalytics.com The combustion gases are then passed through an absorption solution, and the resulting fluoride ions are quantified using ion chromatography. nih.govacs.org
The experimentally determined mass percentages of carbon, hydrogen, oxygen, and fluorine are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₁H₇F₁₇O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometry and purity. While highly accurate, challenges in fluorine analysis can arise due to its high reactivity. numberanalytics.com
Table 4: Elemental Composition of this compound (C₁₁H₇F₁₇O₂)
| Element | Atomic Mass (amu) | Moles in Formula | Total Mass (amu) | Theoretical Mass % | Hypothetical Experimental Mass % |
| Carbon (C) | 12.011 | 11 | 132.121 | 25.81% | 25.75% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 1.38% | 1.42% |
| Fluorine (F) | 18.998 | 17 | 322.966 | 63.07% | 62.95% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 6.25% | 6.31% |
| Total | 512.141 | 100.00% | 100.43% (sum of exp.) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of perfluorinated diols typically involves multi-step reactions, including fluorination of precursor alcohols or epoxides. For example, catalytic hydrogenation or hydrolase-mediated epoxide ring-opening (e.g., limonene-1,2-epoxide hydrolase) can yield diols with stereochemical control . Fluorination steps may require perfluoroalkyl iodides or electrochemical fluorination under inert atmospheres to avoid side reactions. Reaction temperature (e.g., 40–80°C) and solvent polarity significantly affect yields due to the hydrophobic nature of perfluorinated intermediates .
- Key Data : Yield optimization often involves monitoring by <sup>19</sup>F NMR to track fluorination efficiency and GC-MS for purity assessment.
Q. How can researchers characterize the stereochemical configuration and hydrogen-bonding interactions in this compound?
- Methodological Answer : Raman spectroscopy and DFT calculations are critical for analyzing OH stretching fundamentals in vicinal diols. For fluorinated analogs like 3,3,3-trifluoro-propane-1,2-diol, spectral shifts in the 3560–3700 cm<sup>-1</sup> range reveal intramolecular hydrogen-bond strength, with deviations <5 cm<sup>-1</sup> achievable using hybrid DFT (e.g., B3LYP/def2-TZVP) . X-ray crystallography or NOESY NMR can resolve stereochemistry, particularly for cis/trans isomer differentiation .
Q. What safety protocols are essential for handling fluorinated diols in laboratory settings?
- Methodological Answer : Despite lacking acute toxicity classifications, perfluorinated compounds require precautions due to bioaccumulation risks. Use fume hoods for synthesis, wear nitrile gloves (resistant to fluorinated solvents), and avoid skin contact. Waste disposal must comply with local regulations for persistent organic pollutants .
Advanced Research Questions
Q. How does the fluorinated chain length in this compound influence its interaction with lipid bilayers or proteins?
- Methodological Answer : Fluorinated chains exhibit unique hydrophobicity and rigidity. Molecular docking studies (e.g., AutoDock Vina) can model interactions with spike proteins or lipid membranes. For example, 1,2-diols with fluorophenyl groups show enhanced binding to hydrophobic enzyme pockets via van der Waals interactions . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd values) .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for perfluorinated diols?
- Methodological Answer : Discrepancies often arise from isomer purity or residual solvents. Use preparative HPLC with C18 columns to isolate isomers. Accelerated stability studies (40°C/75% RH for 4 weeks) under inert gas (N2) can assess degradation pathways. For solubility, employ Hansen solubility parameters (HSPs) with fluorinated solvents like perfluorohexane (δD = 12.3 MPa<sup>1/2</sup>) .
Q. How can researchers design in vivo models to study the metabolic fate of this compound?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) dosed orally with <sup>14</sup>C-labeled diol can track metabolites via LC-MS/MS. Ethane-1,2-diol-induced urolithiasis models (1% in drinking water for 28 days) are adapted to study renal excretion of fluorinated analogs, with urinary oxalate levels monitored colorimetrically . Histopathology and serum creatinine levels assess nephrotoxicity .
Methodological Challenges and Solutions
Q. Why do fluorinated diols exhibit atypical reactivity in cross-coupling reactions, and how can this be mitigated?
- Answer : The electron-withdrawing nature of fluorine atoms deactivates catalytic sites in Pd-mediated couplings. Strategies include using bulky ligands (e.g., XPhos) to stabilize intermediates or switching to Ru catalysts, which tolerate electron-deficient substrates . For example, Ru-catalyzed hydrohydroxyalkylation of acrylates with diols achieves >80% yield under mild conditions (60°C, 12 h) .
Q. What computational tools predict the environmental persistence of perfluorinated diols?
- Answer : Use EPI Suite™ to estimate biodegradation half-lives (e.g., BioHCwin model) and log Kow values. For this compound, predicted log Kow ≈ 5.2 suggests high bioaccumulation potential, necessitating OECD 307 soil degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
